molecular formula C21H29N7O2S B2920391 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide CAS No. 1172353-73-9

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide

Katalognummer: B2920391
CAS-Nummer: 1172353-73-9
Molekulargewicht: 443.57
InChI-Schlüssel: XVGRYJRKMJWKEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a sulfonamide-terminated alkyl chain and a 4-phenylpiperazine substituent. The 4-phenylpiperazine moiety may contribute to receptor binding interactions, particularly in neurological or oncological targets .

Eigenschaften

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O2S/c1-2-3-15-31(29,30)25-9-10-28-21-19(16-24-28)20(22-17-23-21)27-13-11-26(12-14-27)18-7-5-4-6-8-18/h4-8,16-17,25H,2-3,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGRYJRKMJWKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide involves multiple steps:

  • Starting Material Preparation: : The synthesis typically starts with commercially available chemicals.

  • Formation of Pyrazolopyrimidine Core: : This step involves the condensation of appropriate pyrazole and pyrimidine derivatives under basic conditions.

  • Attachment of Phenylpiperazine: : The phenylpiperazine is attached via nucleophilic substitution or coupling reactions.

  • Final Sulfonamide Formation: : The butane-1-sulfonyl chloride is then reacted with the intermediate compound under basic or acidic conditions to form the final sulfonamide product.

Industrial Production Methods

Large-scale production follows a similar multi-step synthetic route but optimized for cost-efficiency and yield. Methods like continuous flow synthesis may be employed to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

  • Oxidation: : It can undergo oxidation reactions, particularly at the phenyl ring or pyrazole nitrogen.

  • Reduction: : The compound can be reduced at the sulfonamide or heterocyclic rings under specific conditions.

  • Substitution: : Various substituents can be introduced or exchanged at multiple sites of the molecule using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employs reducing agents such as lithium aluminium hydride or hydrogenation over a metal catalyst.

  • Substitution: : Reagents like alkyl halides, acid chlorides, or sulfonyl chlorides in the presence of a base.

Major Products Formed

  • Oxidation Products: : Formation of N-oxides or sulfoxides.

  • Reduction Products: : Formation of amines or reduced sulfonamides.

  • Substitution Products: : Formation of various substituted derivatives depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a building block in organic synthesis, aiding in the development of complex molecular architectures.

Biology

It is used in biochemical assays to study receptor-ligand interactions, enzyme inhibition, and signaling pathways.

Medicine

Potential therapeutic applications include its use as a pharmacophore in the development of drugs for neurological disorders, cardiovascular diseases, and antimicrobial agents.

Industry

The compound can be utilized in the manufacturing of specialty chemicals, agrochemicals, and materials science applications.

Wirkmechanismus

The compound's mechanism of action typically involves binding to specific molecular targets such as receptors or enzymes. This binding modulates the activity of these targets, affecting cellular pathways and leading to the desired biological effect. Specific pathways might include inhibition of enzyme activity or interference with receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Piperazine Substitutions : The target compound’s 4-phenylpiperazine group differs from the benzylpiperazine in and . Phenyl groups may enhance π-π stacking with hydrophobic receptor pockets compared to benzyl groups .

Terminal Groups : The sulfonamide in the target compound contrasts with the benzamide () and aniline () termini. Sulfonamides typically improve aqueous solubility and metabolic stability over benzamides, which are more lipophilic .

Functional and Pharmacological Comparisons

While direct pharmacological data for the target compound are absent in the provided evidence, insights can be inferred from analogs:

Kinase Inhibition Profiles

Pyrazolo[3,4-d]pyrimidines are known for targeting kinases such as BTK (Bruton’s tyrosine kinase) or Aurora kinases. For example, SJF690 () is a PROTAC BTK degrader with a pyrazolo-pyrimidine core, highlighting the scaffold’s versatility in oncology. The target compound’s sulfonamide group may reduce off-target effects compared to PROTACs, which are larger and more complex .

Solubility and Bioavailability

Sulfonamide-containing compounds (e.g., the target) generally exhibit better aqueous solubility than benzamide derivatives (). However, the benzamide in may enhance blood-brain barrier penetration, making it more suitable for CNS targets .

Biologische Aktivität

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

The compound features several key structural components:

  • Phenyl Group : Contributes to hydrophobic interactions.
  • Piperazine Moiety : Enhances binding affinity to biological targets.
  • Pyrazolo[3,4-d]pyrimidine Core : Implicated in various pharmacological activities.

Research indicates that compounds similar to N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide exhibit significant biological activity through various mechanisms:

  • Kinase Inhibition : Many derivatives act as inhibitors of specific kinases, which are crucial in cell signaling pathways.
  • Antitumor Activity : The compound has shown potential in inducing apoptosis in cancer cells and inhibiting tumor growth.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
Compound APyrazolo[3,4-d]pyrimidine derivativeKinase inhibitor26
Compound BPiperazine linked pyrazoleAnticancer agent49.85
Compound CPhenyl substituted pyrazoleAnticonvulsant7.5

Case Study 1: Antitumor Efficacy

A study conducted by Fan et al. evaluated the cytotoxicity of a related pyrazolo[3,4-d]pyrimidine derivative against A549 lung cancer cells. The compound exhibited significant growth inhibition with an IC50 value of 49.85 µM, indicating its potential as an anticancer agent .

Case Study 2: Neurological Implications

Another investigation focused on the neuroprotective effects of piperazine-containing compounds. These compounds were found to interact with serotonin receptors, suggesting their utility in treating anxiety and depression-related disorders .

Research Findings

Recent advancements have highlighted the importance of structural modifications in enhancing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Substituted Phenyl Groups : Variations in the phenyl group can significantly affect binding affinity and selectivity towards target proteins.
  • Piperazine Variants : Different piperazine substitutions have been shown to modulate pharmacokinetic properties and improve therapeutic efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.